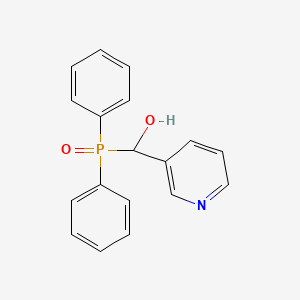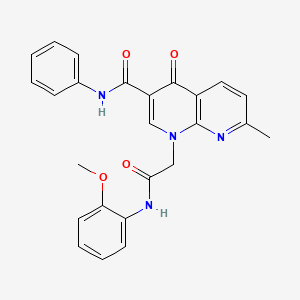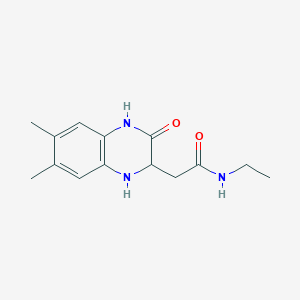![molecular formula C13H16F3NO B2626296 [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol CAS No. 681481-99-2](/img/structure/B2626296.png)
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol
Overview
Description
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol, also known as TFMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPM is a piperidine derivative that has been synthesized and studied for its pharmacological properties.
Scientific Research Applications
Structural Characterization and Synthesis Techniques
- A study by Eckhardt et al. (2020) focused on the structural characterization of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of understanding compound structures in drug development (Eckhardt et al., 2020).
- Research by Karthik et al. (2021) on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime detailed the synthesis process and structural studies, emphasizing the compound's thermal and optical properties, which are crucial for pharmaceutical applications (Karthik et al., 2021).
- Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, providing insights into its crystal structure and confirming its chair conformation via X-ray crystallography (Girish et al., 2008).
Potential Biological Activities
- Bisht et al. (2010) explored the antitubercular activities of 4-(aryloxy)phenyl cyclopropyl methanols, including a compound with the piperidine framework, showing promising results against Mycobacterium tuberculosis, which suggests potential applications in tuberculosis treatment (Bisht et al., 2010).
- Tajima and Fuchigami (2005) developed an electrolytic system for the in situ generation of a supporting electrolyte from methanol, using solid-supported bases. This innovative approach, involving anodic methoxylation of a related compound, demonstrates the versatility of piperidine derivatives in synthetic organic chemistry (Tajima & Fuchigami, 2005).
properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCRHCFCXZCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol | |
CAS RN |
681481-99-2 | |
| Record name | {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

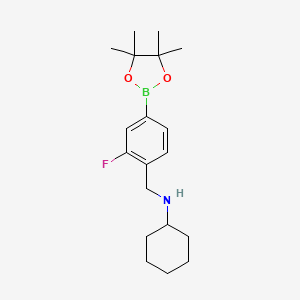
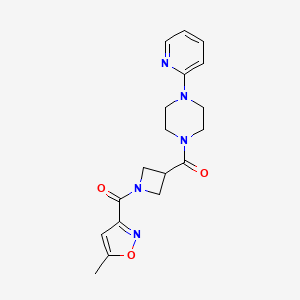
![1-[4-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2626215.png)
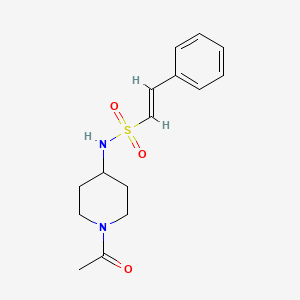
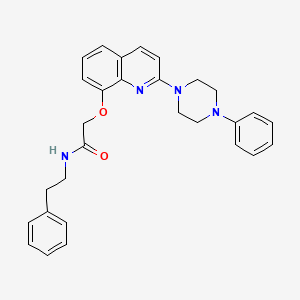
![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)
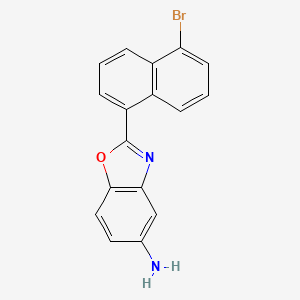
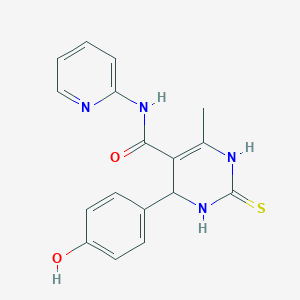
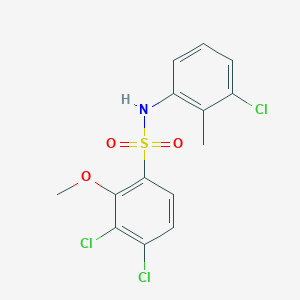
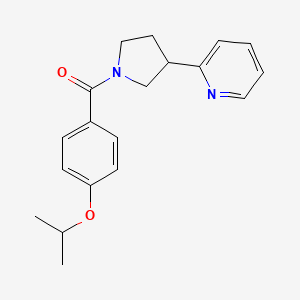
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)
